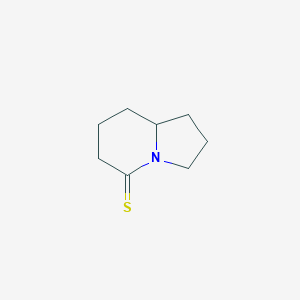

5(1H)-Indolizinethione, hexahydro-

Beschreibung

5(1H)-Indolizinethione, hexahydro-, is a saturated heterocyclic compound featuring a bicyclic structure combining a six-membered ring fused to a five-membered ring, with one sulfur atom replacing an oxygen in the thione (-C=S) group. This compound belongs to the indolizine family, characterized by a bridgehead nitrogen atom. The "hexahydro" designation indicates full saturation of the bicyclic system, distinguishing it from aromatic indolizines. Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 5-chloroindolizines with thiourea under refluxing conditions, as demonstrated in recent studies . Key spectral data (e.g., ¹H NMR signals at 5.35 ppm for 2H) and IR absorption bands (C=S stretching near 1150–1250 cm⁻¹) confirm its structural and functional identity .

Eigenschaften

CAS-Nummer |

190909-09-2 |

|---|---|

Molekularformel |

C8H13NS |

Molekulargewicht |

155.26 g/mol |

IUPAC-Name |

2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione |

InChI |

InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |

InChI-Schlüssel |

YSWQHOLIFLWNJG-UHFFFAOYSA-N |

SMILES |

C1CC2CCCN2C(=S)C1 |

Kanonische SMILES |

C1CC2CCCN2C(=S)C1 |

Synonyme |

5(1H)-Indolizinethione, hexahydro- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indolizine derivatives with sulfur-containing reagents. For instance, the alkylation of indolizine-thione at the sulfur atom using α-halogencarbonyl compounds leads to the formation of stable thioethers, which can further cyclize to form the desired thione compound .

Industrial Production Methods: Industrial production of octahydroindolizine-5-thione may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Enantioselective synthesis methods, such as those using enzymatic resolution, can also be employed to produce specific stereoisomers of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Octahydroindolizine-5-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions at the sulfur atom.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Thioethers and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Octahydroindolizine-5-thione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of octahydroindolizine-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights critical differences between 5(1H)-indolizinethione, hexahydro-, and structurally related heterocycles:

Reactivity and Stability

- Thione Reactivity: The thione group in 5(1H)-indolizinethione, hexahydro-, enables nucleophilic attack at the sulfur atom, contrasting with ketones (e.g., hexahydro-indolizinones) that undergo carbonyl-specific reactions. This property is exploited in metal coordination chemistry and sulfhydryl crosslinking .

- Thermal Stability : Compared to aromatic benzodithiazines (mp >300°C), the hexahydro-indolizinethione exhibits lower thermal stability due to its saturated structure, with decomposition observed near 200°C under reflux conditions .

- Stereochemical Flexibility : Unlike rigid aromatic systems, the saturated hexahydro structure allows conformational flexibility, facilitating stereoselective modifications, as seen in chiral thiazolidine-thione derivatives .

Pharmacological and Industrial Relevance

- Benzodithiazines (e.g., compound 5 in ) show potent antimicrobial activity due to their SO₂ and hydrazine moieties, whereas 5(1H)-indolizinethione derivatives are primarily intermediates in drug synthesis .

Research Findings and Data

Table 1: Spectroscopic Data Comparison

Key Differentiators and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.